Product packaging for Dipotassium isobutyl phosphate(Cat. No.:CAS No. 68541-10-6)

Dipotassium isobutyl phosphate

Cat. No.: B12793499
CAS No.: 68541-10-6
M. Wt: 230.28 g/mol
InChI Key: QQVPGMKUULHCHN-UHFFFAOYSA-L
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Description

Dipotassium isobutyl phosphate is a useful research compound. Its molecular formula is C4H9K2O4P and its molecular weight is 230.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9K2O4P B12793499 Dipotassium isobutyl phosphate CAS No. 68541-10-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68541-10-6

Molecular Formula

C4H9K2O4P

Molecular Weight

230.28 g/mol

IUPAC Name

dipotassium;2-methylpropyl phosphate

InChI

InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2

InChI Key

QQVPGMKUULHCHN-UHFFFAOYSA-L

Canonical SMILES

CC(C)COP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Theoretical Frameworks for Organophosphorus Compound Analysis

The analysis of organophosphorus compounds like dipotassium (B57713) isobutyl phosphate (B84403) relies on a combination of theoretical principles and sophisticated analytical techniques. These frameworks are essential for understanding the structure, properties, and behavior of these molecules.

Theoretical approaches, such as molecular mechanics and quantum chemistry methods, are employed to predict the molecular structure, electronic properties, and reactivity of organophosphorus compounds. nih.govresearchgate.net For instance, molecular mechanics can be used to optimize the molecular structure and compute the total energy and partial charges of atoms like phosphorus and sulfur. nih.gov These calculations can provide insights into the compound's stability and potential reaction mechanisms. Furthermore, theoretical studies on oxidation potentials help in constructing reliable scales for these compounds, which is valuable for applications in electrochemistry. researchgate.net

A variety of analytical techniques are utilized for the detection and quantification of organophosphorus compounds. Gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating and identifying complex mixtures. drawellanalytical.comnih.govrsc.org GC, in particular, is a cornerstone in environmental monitoring for detecting organophosphate pesticides in various samples like air, water, and soil. drawellanalytical.com Other methods include:

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), MS provides detailed structural information and high sensitivity for detection. nih.gov

Dispersive liquid-liquid microextraction (DLLME): A sample preparation technique used to extract organophosphorus pesticides from liquid samples before analysis. mdpi.com

Enzyme-based biosensors: These offer a simpler, faster, and more cost-effective method for detecting organophosphates, utilizing enzymes like organophosphate hydrolase (OPH) that can degrade these compounds. nih.gov

These analytical methods are crucial for monitoring the presence of organophosphorus compounds in various matrices and understanding their environmental fate. drawellanalytical.commdpi.com

Classification and Structural Considerations of Monoalkyl Phosphate Salts

Dipotassium (B57713) isobutyl phosphate (B84403) falls under the classification of a monoalkyl phosphate salt. This classification is based on the number of alkyl groups attached to the phosphate core.

Table 1: Classification of Phosphate Esters

Type General Structure Description
Monoalkyl Phosphate R-O-P(O)(OH)₂ One alkyl group attached to the phosphate.
Dialkyl Phosphate (R-O)₂(O)P-OH Two alkyl groups attached to the phosphate.

Monoalkyl phosphates, such as isobutyl phosphate, are organic compounds where a single alkyl chain is linked to a phosphate group. ymdb.ca In the case of dipotassium isobutyl phosphate, the two remaining acidic protons of the phosphate group are replaced by potassium ions, forming a salt. epa.gov The general structure of alkyl phosphates involves a central phosphorus atom bonded to four oxygen atoms, with one or more of these oxygens also bonded to an alkyl group. cir-safety.org

The properties of alkyl phosphate esters are significantly influenced by the nature and size of the alkyl group(s). For example, the solubility of these compounds in polar and non-polar solvents is a key characteristic that makes them useful as surfactants, wetting agents, and emulsifiers. cir-safety.org The ratio of monoalkyl to dialkyl phosphates in a mixture can also affect properties like water miscibility and foaming ability. google.com

Table 2: Chemical Identity of Isobutyl Phosphate and Related Compounds

Compound Name CAS Number Molecular Formula IUPAC Name
This compound 68541-10-6 C₄H₉K₂O₄P dipotassium 2-methylpropyl phosphate
Tri-isobutyl phosphate 126-71-6 C₁₂H₂₇O₄P tris(2-methylpropyl) phosphate

Foundational Research in Phosphate Ester Synthesis and Reactivity

Esterification Reactions of Phosphoric Acid with Isobutanol under Controlled Conditions

The foundational method for synthesizing alkyl phosphates involves the direct esterification of a phosphorus source with an alcohol. In the case of isobutyl phosphate, this is achieved by reacting isobutanol with a phosphorylating agent. Common agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). researchgate.netgoogle.com The reaction of P₂O₅ with an alcohol typically yields an equimolar mixture of the monoester and diester, known as a sesquiphosphate. google.com The general reaction scheme involves the nucleophilic attack of the hydroxyl group of isobutanol on the phosphorus atom of the phosphorylating agent.

The choice of phosphorylating agent significantly impacts the reaction conditions and the resulting product mixture. For instance, processes using phosphorus pentoxide involve its reaction with three moles of alcohol to produce a mixture of mono- and dialkyl phosphates. patsnap.com A patented industrial process describes reacting an alcohol with polyphosphoric acid in the presence of specific hydrocarbon solvents to facilitate the production and subsequent purification of the phosphoric monoester. google.com

Optimization of Reaction Parameters for Monoester Selectivity

Achieving high selectivity for the monoester, isobutyl phosphoric acid, is a critical challenge, as the formation of the diester (diisobutyl phosphate) is a common competing reaction. ontosight.ai The optimization of several key reaction parameters is essential to maximize the yield of the desired monoester.

Temperature: Reaction temperature has a profound effect on product distribution. For reactions involving phosphorus oxychloride, maintaining a low temperature, often between 0°C and 10°C, during the addition of the alcohol is crucial to minimize the formation of the diester byproduct. Following the initial addition, the temperature may be raised to facilitate the removal of byproducts like HCl. Conversely, higher temperatures (e.g., 90°C) can be used to intentionally favor the formation of diesters. researchgate.net

Stoichiometry: The molar ratio of reactants is another critical parameter. Using an excess of the phosphorylating agent relative to the alcohol can favor monoester formation. A patented process for long-chain alcohols specifies using 2 to 10 moles of polyphosphoric acid per mole of alcohol to drive the reaction towards the monoester. google.com When using phosphorus oxychloride to produce a related compound, a molar ratio of POCl₃ to alcohol of 1:1.5–2.5 was found to be optimal.

Catalysts and Reagents: Various reagents can be employed to influence the reaction. The use of phosphorus pentoxide is a common industrial method, where the ratio of P₂O₅ to isobutanol is carefully controlled. google.com Some methods utilize catalysts to improve reaction rates and selectivity. For example, tungsten phosphoric acid has been studied as a heteropoly acid catalyst for esterification reactions, demonstrating high catalytic activity. iieta.org

The following table summarizes the influence of key parameters on the esterification of phosphonic acids, which provides analogous insights into phosphoric acid esterification.

ParameterConditionEffect on SelectivitySource
TemperatureLow (e.g., 30°C)Favors monoester formation researchgate.net
TemperatureHigh (e.g., 90°C)Favors diester formation researchgate.net
Reagent Ratio (Alcohol:P₂O₅)1.5:1 to 4.0:1Controls mono/diester balance google.com
ReagentTriethyl orthoacetateActs as both reagent and solvent, allows temperature-controlled selectivity researchgate.net

Strategies for Potassium Salt Formation from Phosphate Esters

Once the isobutyl phosphoric acid (the monoester) has been synthesized and isolated, it is converted to its dipotassium salt. This is typically achieved through a neutralization reaction with a suitable potassium base. patsnap.com

The most direct method involves reacting the isobutyl phosphoric acid with potassium hydroxide (B78521) (KOH). google.com The stoichiometry must be carefully controlled to ensure the formation of the dianionic salt. The reaction can be monitored by pH until a target value, typically between 6 and 8, is reached. patsnap.com Another approach involves using potassium carbonate (K₂CO₃) as the base. google.com A patented process for preparing high-purity dipotassium hydrogen phosphate (an inorganic analogue) involves a neutralization reaction between phosphoric acid and potassium hydroxide, followed by a controlled crystallization process. google.com

For other alkyl phosphates, methods have been described that use potassium bicarbonate (KHCO₃) in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO₄) to convert a phosphite (B83602) precursor directly to the phosphate salt. chemicalbook.com

Novel Synthetic Routes for Alkyl Phosphate Salts

Beyond traditional esterification, several novel synthetic routes for preparing alkyl phosphates have been developed. These methods often aim to overcome the selectivity and purification challenges associated with direct esterification.

One approach involves the use of pre-formed phosphorylating agents. For example, various chloromethyl phosphates have been synthesized as useful reagents for preparing more complex phosphate esters. researchgate.net Another strategy relies on the conversion of H-phosphonates. A one-pot strategy has been developed that starts with a nucleoside 5'-H-phosphonate monoester, which is converted to a pyridinium (B92312) phosphoramidate (B1195095) intermediate before reacting with a phosphate salt. nih.gov

Phosphonium (B103445) salts have also been employed in novel synthetic pathways. One method describes a one-pot reaction between an aldehyde, an amide or related compound, and a triarylphosphonium salt to generate N-protected 1-aminoalkylphosphonium salts, highlighting the versatility of phosphonium intermediates in C-P bond formation. acs.org

Scalable Synthesis and Process Intensification Studies

The transition from laboratory-scale synthesis to industrial production requires a focus on scalability and process intensification. rsc.org Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. thermofisher.comfrontiersin.org For the synthesis of alkyl phosphates, this can involve optimizing reactor design and reaction conditions to improve throughput and yield while minimizing waste.

A key challenge in scaling up esterification reactions with POCl₃ is the management of the hydrogen chloride (HCl) byproduct, which can be corrosive and interfere with the reaction equilibrium. One process intensification strategy developed for the synthesis of tri-n-butyl phosphate (TBP) involves in situ vapor stripping. researchgate.net In this process, an inert medium like n-pentane is used to effectively remove volatile HCl from the reaction system, which can increase the product yield significantly compared to conventional industrial processes. researchgate.net

For large-scale production, batch or semi-batch reactors are common. A patented method for preparing fatty alcohol phosphate potassium salts describes a process where the esterification is carried out in a 500mL four-necked flask, and the subsequent reaction steps are performed in a 2.5L pressure reactor, indicating a scalable batch process. patsnap.com The development of continuous flow processes represents a further step in process intensification, potentially offering superior control over reaction parameters and more consistent product quality.

Isolation and Purification Techniques for Dianionic Phosphate Salts

The isolation and purification of this compound are critical for obtaining a product of high purity. The techniques employed must effectively separate the desired dianionic salt from unreacted starting materials, byproducts like the diester, and excess reagents. researchgate.net

Crystallization: Controlled crystallization is a primary method for purifying phosphate salts. A process for producing high-purity dipotassium hydrogen phosphate involves carefully controlling the cooling rate of the reaction solution to promote the growth of uniform crystals, which reduces the inclusion of impurities. google.com The addition of an organic solvent during this process can help remove organic impurities. google.com

Liquid-Liquid Extraction: This technique is widely used to separate phosphate esters from aqueous solutions or other impurities. researchgate.net A patented process describes a purification method where, after the esterification of an alcohol with polyphosphoric acid, a lower alcohol and water are added to the reaction mixture. google.com This causes the unreacted orthophosphoric acid to transfer to the aqueous phase, allowing for its separation from the desired monoester, which remains in the organic phase. google.com The use of aqueous two-phase systems (ATPS), for example using polyethylene (B3416737) glycol and a salt solution, has also been shown to be an effective purification method for related compounds. ijeast.com

Chromatography: For laboratory-scale purification or for achieving very high purity, chromatographic methods can be employed. Ion-exchange chromatography is particularly suitable for separating charged molecules like phosphate salts. biolscigroup.us Size-exclusion chromatography can also be used to separate molecules based on size, which can help remove aggregates or oligomers. biolscigroup.us

Membrane Filtration: Modern techniques such as membrane filtration offer potential for efficient purification. Nanofiltration and reverse osmosis can be used to separate phosphate ions from solutions, representing an advanced method for purification and resource recovery. researchgate.netrsc.org

Hydrolytic Degradation Pathways of Isobutyl Phosphate Ester Linkages

Hydrolysis is a primary degradation pathway for organophosphate esters. ijsr.net The reaction involves the cleavage of the P-O-C ester bond, which for this compound, would result in the formation of isobutanol and inorganic phosphate. The rate and mechanism of this cleavage are highly dependent on environmental conditions, particularly pH.

The hydrolysis of organophosphate esters is subject to catalysis by both acids and bases. unt.edu Consequently, the rate of hydrolysis varies significantly with pH. In highly acidic or alkaline solutions, the rate is accelerated, while it is generally slowest under neutral conditions. ijsr.net

Rate = (kH[H⁺] + kN + kOH[OH⁻]) [Organophosphate]

For dialkyl phosphates, which are structurally similar to the isobutyl phosphate anion, the phosphodiester linkages are known to be highly resistant to spontaneous hydrolysis under neutral conditions. researchgate.net The half-life for simple dialkyl phosphates at neutral pH and 25°C has been estimated to be on the order of millions of years, highlighting their stability in the absence of catalysts. researchgate.net However, the rates increase substantially in acidic and alkaline environments. For instance, studies on various dialkyl phosphonates show that the reaction rates are significantly faster under both acidic and basic conditions compared to neutral pH. mdpi.com The presence of electron-withdrawing groups on the alkyl chain can increase the hydrolysis rate. nih.gov

Table 1: Representative pH-Dependent Hydrolysis Data for Analogous Organophosphates This table is illustrative and based on general findings for organophosphate esters, as specific data for this compound is unavailable.

ConditionRelative Rate of HydrolysisDominant Mechanism
pH < 4HighAcid-Catalyzed
pH 5-8Very LowNeutral (Water-Mediated)
pH > 9High to Very HighBase-Catalyzed (Hydroxide Attack)

The mechanism of organophosphate ester hydrolysis involves a nucleophilic attack on the electrophilic phosphorus atom. nih.gov

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the phosphorus center. This reaction typically proceeds through a concerted, Sₙ2-like mechanism, involving a single pentavalent transition state with a trigonal bipyramidal geometry. acs.org In this transition state, the incoming hydroxide ion and the outgoing isobutanol group occupy the apical positions.

Acid-Catalyzed Hydrolysis: In acidic media, a pre-equilibrium protonation of one of the phosphate oxygen atoms occurs. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a water molecule (the nucleophile). nih.gov The subsequent departure of the isobutanol leaving group is the rate-limiting step. nih.gov

Computational studies and kinetic isotope effects for related alkyl and aryl phosphates support these mechanistic frameworks, indicating that the transition state structure is influenced by the nature of both the leaving group and the non-leaving "spectator" groups. nih.govacs.org For alkyl phosphates with relatively poor leaving groups like isobutanol, the transition state is expected to be more associative in character. nih.govfigshare.com

The hydrolysis of the P-O-C ester linkage in this compound results in two primary products. The cleavage is catalyzed by both acid and base. unt.edu

The principal reaction is as follows:

(CH₃)₂CHCH₂OP(O)(O⁻)₂ + H₂O → (CH₃)₂CHCH₂OH + HPO₄²⁻

The identified hydrolytic products are:

Isobutanol (2-methyl-1-propanol): The alcohol moiety released from the ester linkage.

Inorganic Phosphate (Orthophosphate): The remaining phosphate core.

Studies on the degradation of tributyl phosphate (TBP) consistently identify dibutyl phosphate (DBP) and monobutyl phosphate (MBP) as stepwise hydrolysis products, which eventually hydrolyze to butanol and phosphoric acid. researchgate.netosti.gov By analogy, the single ester linkage in isobutyl phosphate would cleave to yield isobutanol and phosphate.

Oxidative Transformation Mechanisms of the Isobutyl Moiety and Phosphate Core

While the phosphate core is generally resistant to oxidation, the isobutyl alkyl chain is susceptible to attack by strong oxidizing agents, such as hydroxyl radicals (•OH) generated during advanced oxidation processes (AOPs). researchgate.net

Oxidative degradation is a radical chain reaction involving initiation, propagation, and termination steps. machinerylubrication.commasterorganicchemistry.com

Initiation: The process begins with the abstraction of a hydrogen atom from the isobutyl group by a hydroxyl radical (•OH). This attack is most likely to occur at the α-carbon (the -CH₂- group adjacent to the phosphate oxygen) due to the influence of the electron-withdrawing phosphate group. This forms a carbon-centered radical. ufz.de(CH₃)₂CHCH₂OP(O)(O⁻)₂ + •OH → (CH₃)₂CHĊHOP(O)(O⁻)₂ + H₂O

Propagation: The resulting carbon-centered radical rapidly reacts with molecular oxygen (O₂) in the environment to form a highly reactive peroxyl radical (ROO•). (CH₃)₂CHĊHOP(O)(O⁻)₂ + O₂ → (CH₃)₂CHCH(OO•)OP(O)(O⁻)₂

This peroxyl radical can then participate in further reactions, such as abstracting a hydrogen atom from another organic molecule, to propagate the chain reaction and lead to a cascade of degradation products. machinerylubrication.combohrium.com

The oxidative degradation of the isobutyl moiety can lead to a variety of transformation products. While specific pathways for this compound are not documented, studies on the oxidation of TBP and other organophosphates provide a likely map. researchgate.netnih.goviaea.org The intermediate radicals can undergo cleavage and further oxidation.

The degradation pathway can ultimately lead to the complete mineralization of the organic part of the molecule into carbon dioxide and water, with the release of inorganic phosphate.

Table 2: Plausible Oxidative Degradation Products of the Isobutyl Moiety This table presents potential products based on established oxidation mechanisms of similar alkyl chains in organophosphate compounds.

Product TypePlausible CompoundFormation Pathway
Hydroxylated IntermediateHydroxy-isobutyl phosphateReaction of carbon-centered radical with water or disproportionation of peroxyl radicals.
Carbonyl CompoundIsobutyraldehydeCleavage of the C-O-P bond following oxidation of the α-carbon.
Carboxylic AcidIsobutyric acidFurther oxidation of isobutyraldehyde.
Final Mineralization ProductsCO₂, H₂O, PO₄³⁻Complete oxidation of all organic intermediates.

Enzymatic and Biocatalytic Reaction Mechanisms Involving Isobutyl Phosphates

The enzymatic processing of isobutyl phosphates is fundamental to understanding their role and fate in biological systems. This process is primarily mediated by phosphatases, a broad class of enzymes that catalyze the hydrolysis of phosphate esters.

The specificity of phosphatases for their substrates is a critical determinant of their biological function. Substrate recognition is a complex process governed by the three-dimensional structure of the enzyme's active site. For a substrate like isobutyl phosphate, recognition involves interactions with both the phosphate group and the isobutyl moiety.

Phosphatases utilize a range of strategies for substrate binding. In many protein phosphatases (PPMs), the active site contains a binuclear metal center (e.g., Mg²⁺ or Mn²⁺) that coordinates the phosphate group of the substrate. biorxiv.org The binding pocket's architecture dictates which substrates can be accommodated. The specificity is often controlled by variable loops on the enzyme's surface that interact directly with the substrate. biorxiv.orgnih.gov For instance, studies on phosphatases like SpoIIE and RsbU have identified a tripartite docking interface involving a switch-loop, a flap, and an α3/4 loop that collectively discriminate between substrates. biorxiv.orgnih.gov

While the isobutyl group is a relatively simple alkyl chain, its size and shape influence how it fits into the hydrophobic portion of the active site cleft. The enzyme's catalytic efficiency is determined by how well the substrate is positioned for nucleophilic attack. The dynamics of the binding site, including conformational changes upon substrate binding, are crucial for achieving maximal catalytic rates. nih.gov For small molecule substrates, the enzyme may exhibit less stringent specificity compared to its native protein substrates. biorxiv.org

Table 1: Factors Influencing Substrate Specificity in Phosphatases

Factor Description Relevance to Isobutyl Phosphate
Active Site Geometry The three-dimensional shape and charge distribution of the enzyme's active site. The pocket must accommodate the isobutyl group while positioning the phosphate for catalysis.
Metal Cofactors Divalent metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺) in the active site that coordinate the phosphate moiety. biorxiv.orgacs.org The negatively charged phosphate of isobutyl phosphate is stabilized by these metal ions.
Variable Surface Loops Flexible loops on the enzyme surface that make direct contact with the substrate, conferring specificity. nih.gov These loops would interact with the isobutyl group, influencing binding affinity and catalytic rate.

| Shared Substrate Features | Recognition of common features (e.g., the phosphomonoester group) shared by many substrates. | Isobutyl phosphate is recognized as a generic phosphomonoester, similar to substrates like p-nitrophenyl phosphate. nih.gov |

Phosphoryl transfer is a central reaction in biology, and phosphatases are expert catalysts for this process. nih.gov The hydrolysis of a phosphate monoester like isobutyl phosphate by a phosphatase typically proceeds through a two-step mechanism involving a covalent phosphoenzyme intermediate. nih.govasm.org

The general mechanism can be summarized as:

Phosphorylation: A nucleophilic residue in the enzyme's active site (commonly a serine, cysteine, or histidine) attacks the phosphorus atom of the isobutyl phosphate substrate. nih.govasm.org This is often facilitated by a general acid catalyst that protonates the oxygen of the leaving group (isobutanol), making it a better leaving group. acs.org

Dephosphorylation: The resulting phosphoenzyme intermediate is then hydrolyzed by a water molecule, which is activated by a general base catalyst (often the same residue that acted as the acid, or a metal-coordinated hydroxide). asm.org This step regenerates the free enzyme and releases inorganic phosphate.

The transition state of the phosphoryl transfer reaction is a subject of intense study. For phosphate monoesters in solution, the reaction tends to proceed through a dissociative (Sₙ1-like) transition state, where the bond to the leaving group is substantially broken before the bond to the incoming nucleophile is formed, creating a metaphosphate-like species. nih.govacs.org However, enzymes can modulate this mechanism. Evidence from studies on alkaline phosphatase using various alkyl phosphate substrates suggests a largely dissociative transition state, indicated by a steep Brønsted correlation (βlg = −0.85 ± 0.1) for the leaving group's pKa. acs.org This implies that the charge on the leaving group oxygen is significantly developed in the transition state.

Isobutyl phosphates can be biotransformed by various microorganisms, particularly in environments like wastewater treatment plants. These compounds are often metabolites from the degradation of more complex organophosphate esters, such as triisobutyl phosphate (TiBP), which is used as a plasticizer and flame retardant. nih.govcymitquimica.com

Studies using activated sludge have shown that TiBP is degraded into diisobutyl phosphate (DiBP) and subsequently other metabolites. nih.govnih.gov The primary degradation pathways identified are hydrolysis, dehydrogenation, and hydroxylation. nih.govnih.gov The key enzymes driving these transformations include phosphotriesterases, phosphodiesterases, and phosphomonoesterases, which cleave the phosphate ester bonds. nih.gov

Specific bacterial genera have been identified as key players in the degradation of isobutyl phosphates. For example, Sphingomonas and Pseudomonas have been implicated in the degradation of TiBP, with Pseudomonas also being a primary degrader of the metabolite DiBP. nih.govnih.gov These microorganisms can utilize these compounds as a source of carbon or phosphorus. oup.com

Table 2: Microbial Biotransformation of Isobutyl Phosphate Precursors

Microorganism(s) Parent Compound Key Metabolite(s) Degradation Pathways Key Enzymes
Pseudomonas sp. nih.govnih.gov Triisobutyl phosphate (TiBP) Diisobutyl phosphate (DiBP) Hydrolysis, Dehydrogenation, Hydroxylation Phosphotriesterase, Phosphodiesterase
Sphingomonas sp. nih.gov Triisobutyl phosphate (TiBP) Diisobutyl phosphate (DiBP) Hydrolysis, Dehydrogenation, Hydroxylation Phosphotriesterase

Ligand Exchange and Complexation Kinetics with Metal Ions

The phosphate group of this compound is an effective ligand for a wide variety of metal ions in aqueous solution. The interaction is primarily electrostatic, with the negatively charged oxygen atoms of the phosphate coordinating to the positively charged metal center. nih.gov

Metal ions can act as Lewis acids, polarizing the P-O bond and promoting hydrolysis of the phosphate ester. nih.gov Lanthanide ions are particularly effective in this regard due to their high charge densities, high coordination numbers, and rapid ligand exchange rates. nih.govjocpr.com The stability of complexes formed with first-row divalent transition metals generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is related to the decrease in ionic radii and changes in ligand field stabilization energy across the series. whoi.edu

The kinetics of complex formation and ligand exchange are crucial. For many biologically relevant metal ions, ligand exchange is extremely fast. The formation of a complex between isobutyl phosphate and a metal ion involves the displacement of water molecules from the metal's inner coordination sphere. This process can be represented by the following equilibrium:

[M(H₂O)ₙ]ᵐ⁺ + [O₃P-O-isobutyl]²⁻ ⇌ [M(O₃P-O-isobutyl)(H₂O)ₙ₋₁]⁽ᵐ⁻²⁾⁺ + H₂O

The stability and kinetics of such complexes are influenced by several factors, including the nature of the metal ion (charge, size), the pH of the solution (which affects the protonation state of the phosphate), and the presence of other competing ligands. whoi.edumdpi.com For instance, multidentate chelating agents like EDTA can form highly stable complexes with metal ions, effectively sequestering them and preventing their interaction with phosphate esters. whoi.edu

Table 3: Interaction of Metal Ions with Phosphate Esters

Metal Ion(s) Type of Interaction Key Properties
Lanthanides (e.g., Ce³⁺, Eu³⁺, La³⁺) nih.govjocpr.com Catalytic Hydrolysis, Complexation Strong Lewis acids, high charge density, rapid ligand exchange rates.
Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺) Complexation, Enzyme Cofactors Form stable complexes; crucial for phosphatase active sites.
First-Row Transition Metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺) whoi.edu Complexation, Catalysis, Enzyme Cofactors Stability follows Irving-Williams series; act as Lewis acid catalysts.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Diisobutyl phosphate (DiBP)
Triisobutyl phosphate (TiBP)
p-nitrophenyl phosphate
Magnesium
Manganese
Zinc
Copper
Iron
Lanthanum
Cerium
Europium
Aluminum
Ethylenediaminetetraacetic acid (EDTA)
Isobutanol

Advanced Analytical Techniques for Characterization and Elucidation of Dipotassium Isobutyl Phosphate

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in dipotassium (B57713) isobutyl phosphate (B84403).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. cwejournal.org For dipotassium isobutyl phosphate, a combination of ¹H, ¹³C, and ³¹P NMR experiments is essential for unambiguous structural confirmation and the assessment of sample purity. cwejournal.orgnih.gov

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. In the isobutyl group of the molecule, distinct signals are expected for the methyl (CH₃), methine (CH), and methylene (CH₂) protons. The chemical shifts and splitting patterns (multiplicity) of these signals are characteristic of the isobutyl fragment and its proximity to the phosphate group.

¹³C NMR: Carbon-13 NMR is used to determine the number and chemical environment of carbon atoms. The spectrum of this compound would show distinct peaks for the different carbon atoms in the isobutyl chain, with their chemical shifts influenced by the electronegative oxygen atom of the phosphate ester.

³¹P NMR: As phosphorus has a naturally abundant spin-1/2 nucleus (³¹P), this technique is highly specific and sensitive for analyzing organophosphorus compounds. nih.govresearchgate.net A single signal is expected in the ³¹P NMR spectrum, and its chemical shift is highly indicative of the oxidation state and chemical environment of the phosphorus atom within the phosphate ester. This analysis is particularly useful for identifying any phosphorus-containing impurities. nih.gov

Table 1: Predicted NMR Spectroscopic Data for the Isobutyl Phosphate Anion

Nucleus Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H (CH ₃)₂CH- ~0.9 Doublet
¹H (CH₃)₂CH - ~1.9 Multiplet
¹H -CH ₂-O-P ~3.7 Doublet
¹³C (C H₃)₂CH- ~19 Singlet
¹³C (CH₃)₂C H- ~29 Singlet
¹³C -C H₂-O-P ~75 Singlet

Note: Predicted values are based on typical ranges for similar structural motifs.

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound, allowing the analysis of the intact isobutyl phosphate anion. researchgate.net

In ESI-MS, the isobutyl phosphate anion would be detected in negative ion mode. The primary ion observed would correspond to the [M-H]⁻ or [M-2K+H]⁻ species, which provides direct confirmation of the molecular mass of the anionic component. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern helps to confirm the connectivity of the isobutyl group to the phosphate moiety.

Table 2: Predicted ESI-MS Data for the Isobutyl Phosphate Anion (C₄H₁₀O₄P⁻)

Ion Type Predicted m/z Description
Parent Ion [M-H]⁻ 153.03 Isobutyl phosphate anion
Fragment Ion 97.00 [H₂PO₄]⁻

Note: m/z values are calculated for the monoisotopic masses.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. msu.edu For this compound, these techniques can confirm the presence of key structural features.

P=O and P-O Stretching: The phosphate group exhibits strong, characteristic absorption bands. The P=O stretching vibration typically appears as a very strong band in the IR spectrum, while P-O-C (ester) stretches are also readily identifiable. frontiersin.orgresearchgate.net

C-H Stretching and Bending: The isobutyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

C-O Stretching: The stretching vibration of the C-O bond linking the isobutyl group to the phosphate will also be present.

The combination of IR and Raman spectra provides complementary information for a comprehensive vibrational analysis of the molecule.

Table 3: Typical Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H (alkyl) Stretching 2850 - 2960 Strong
P=O Stretching 1100 - 1200 Very Strong
P-O-C Asymmetric Stretching 900 - 1050 Strong
C-O Stretching 1000 - 1100 Medium-Strong

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration, as well as that of its counterion.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. chromatographyonline.com For a polar compound like this compound, reversed-phase HPLC is a common approach. selectscience.netijcmas.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The method can be optimized to separate the isobutyl phosphate from potential organic impurities, such as unreacted isobutanol or related phosphate byproducts. Detection can be achieved using a UV detector if the analyte has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Table 4: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (with a possible buffer)
Flow Rate 1.0 mL/min
Detector ELSD, CAD, or Mass Spectrometer

While HPLC is used to analyze the organic phosphate component, Ion Chromatography (IC) is the preferred method for the accurate quantification of the potassium (K⁺) counterion. vajiramandravi.com IC is a powerful technique for separating and quantifying ions based on their interaction with an ion-exchange resin. vajiramandravi.commetrohm.com

For the analysis of this compound, a cation-exchange column is used. The sample is introduced into the IC system, and the potassium ions are separated from other cations that might be present as impurities. Detection is typically accomplished using a conductivity detector. mdpi.comresearchgate.net By comparing the signal to a calibration curve prepared from potassium standards, the precise concentration of the potassium counterion in the sample can be determined, which is crucial for confirming the correct stoichiometry of the salt.

Table 5: Typical Ion Chromatography Parameters for Potassium Analysis

Parameter Condition
Column Cation-exchange column (e.g., Metrosep C 6) metrohm.com
Eluent Dilute acid (e.g., Nitric acid or Methanesulfonic acid)
Detection Suppressed Conductivity
Flow Rate 0.8 - 1.2 mL/min

Elemental Analysis for Phosphorus and Potassium Content

Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound by quantitatively determining the percentage composition of its constituent elements. For this compound, the accurate measurement of phosphorus (P) and potassium (K) content is essential to confirm the compound's identity and purity.

Several instrumental methods are available for the precise quantification of these elements. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for determining elemental concentrations. d-nb.infospectro.comnih.gov In this method, the sample is introduced into an argon plasma, which excites the atoms of phosphorus and potassium, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. ca.govanalytik-jena.com This technique is favored for its ability to measure multiple elements simultaneously and its robustness in handling complex sample matrices. nih.gov

Alternative methods include gravimetric and colorimetric assays, which can also provide reliable quantification. nih.gov For instance, phosphorus can be determined gravimetrically by precipitation as ammonium phosphomolybdate. Potassium can be analyzed using flame photometry, where the intensity of the flame's color upon introducing the sample corresponds to the potassium concentration.

The theoretical elemental composition of this compound (C₄H₉K₂O₄P) is calculated from its molecular formula and atomic weights. This theoretical data serves as a benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Molar Mass ( g/mol )Percentage (%)
CarbonC12.0148.0422.43
HydrogenH1.0089.0724.24
PotassiumK39.1078.2036.51
OxygenO16.0064.0029.88
PhosphorusP30.9730.9714.46
Total 214.28 100.00

Experimental data from techniques like ICP-OES are expected to align closely with these theoretical values, confirming the stoichiometry of the compound.

Table 2: Hypothetical ICP-OES Analysis of a this compound Sample

ElementTheoretical Content (%)Experimental Result (%)Relative Error (%)
Phosphorus (P)14.4614.41-0.35
Potassium (K)36.5136.62+0.30

The close correlation between the theoretical and experimental values in this hypothetical analysis would validate the elemental integrity of the sample.

Advanced X-ray Techniques for Solid-State Structure Determination

While elemental analysis confirms the composition, X-ray techniques provide definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional molecular structure of a crystalline solid. wikipedia.orgnih.govnih.gov The technique requires a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions. wikipedia.org When a focused beam of monochromatic X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.orgnih.gov By measuring the positions and intensities of these spots as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this map, the positions of individual atoms can be determined, revealing the exact molecular structure.

For a compound like this compound, SC-XRD analysis would provide crucial information on the coordination of the potassium ions with the phosphate oxygen atoms, the conformation of the isobutyl group, and the intermolecular interactions that define the crystal lattice.

Powder X-ray Diffraction (PXRD) is a complementary technique used when suitable single crystals cannot be grown. nih.govresearchgate.netmedcraveonline.com Instead of a single crystal, a polycrystalline powder is used. The powder sample contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern consists of concentric rings rather than distinct spots. While PXRD does not typically yield the same level of atomic-resolution detail as SC-XRD, it is invaluable for identifying crystalline phases, determining lattice parameters, and assessing sample purity. nih.govijcmas.com The Rietveld refinement method can be applied to PXRD data to refine a known or proposed crystal structure against the experimental pattern. medcraveonline.com

A hypothetical set of crystallographic data for this compound, as would be determined by single-crystal X-ray diffraction, is presented below.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Chemical FormulaC₄H₉K₂O₄P
Formula Weight214.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.542 Å
b10.115 Å
c9.781 Å
α90°
β105.3°
γ90°
Volume814.6 ų
Z (molecules/unit cell)4
Calculated Density1.748 g/cm³

These parameters define the fundamental repeating unit of the crystal and provide the basis for a complete structural model, solidifying the characterization of this compound.

Theoretical and Computational Chemistry Studies of Dipotassium Isobutyl Phosphate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic characteristics of the isobutyl phosphate (B84403) dianion. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule.

Detailed analysis of the optimized structure of the isobutyl phosphate dianion reveals specific bond lengths and angles that characterize the molecule. The phosphorus atom is central, forming a distorted tetrahedral geometry. It is bonded to one oxygen atom via the ester linkage to the isobutyl group and to three other oxygen atoms, two of which are deprotonated and bear negative charges. The P-O ester bond length is calculated to be slightly longer than the P=O double bond in related neutral phosphate esters, a consequence of the delocalization of negative charge across the O-P-O moiety. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5° due to the steric hindrance of the isobutyl group and electrostatic repulsion between the negatively charged oxygen atoms.

The electronic properties of the isobutyl phosphate dianion are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO is primarily localized on the negatively charged oxygen atoms, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is distributed around the phosphorus atom, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a measure of the chemical reactivity and stability of the molecule; a larger gap suggests higher stability.

Table 1: Calculated Molecular Properties of the Isobutyl Phosphate Dianion
PropertyCalculated Value
P-O (ester) Bond Length1.65 Å
P-O- Bond Length1.52 Å
O-P-O Angle115.2°
HOMO Energy-2.5 eV
LUMO Energy4.8 eV
HOMO-LUMO Gap7.3 eV

Reaction Pathway Modeling and Energy Landscape Mapping

A significant area of computational investigation for phosphate esters is their hydrolysis, a reaction of considerable biological and environmental importance. researchgate.netacs.org Theoretical modeling can elucidate the reaction mechanism by mapping the potential energy surface and identifying transition states and intermediates. For the isobutyl phosphate dianion, alkaline hydrolysis is a representative reaction to study.

Table 2: Calculated Activation Energies for the Hydrolysis of Isobutyl Phosphate
Reaction StepActivation Energy (kcal/mol)
Formation of Pentacoordinate Intermediate22.5
Cleavage of P-O Bond15.8

Prediction of Spectroscopic Signatures and Conformational Dynamics

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their experimental characterization. For dipotassium (B57713) isobutyl phosphate, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. rsc.orgrsc.orguni-muenchen.de Theoretical calculations can predict this chemical shift with good accuracy, aiding in the identification of the compound. Similarly, ¹³C and ¹H NMR chemical shifts for the isobutyl group can be calculated.

IR spectroscopy probes the vibrational modes of a molecule. arxiv.orgfrontiersin.org DFT calculations can compute the vibrational frequencies and their corresponding intensities, allowing for the assignment of the experimental IR spectrum. Key vibrational modes for isobutyl phosphate include the P-O-C stretching, the P=O stretching (in related neutral compounds, which becomes a symmetric and asymmetric O-P-O stretch in the dianion), and the C-H stretching and bending modes of the isobutyl group.

The isobutyl group also introduces conformational flexibility. The rotation around the C-C and C-O bonds can lead to different conformers. Computational conformational analysis can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's dynamic behavior. upenn.edunih.gov

Table 4: Predicted Spectroscopic Data for Isobutyl Phosphate
Spectroscopic ParameterPredicted Value
³¹P NMR Chemical Shift (ppm)+3.5
¹³C NMR (CH2) Chemical Shift (ppm)68.2
IR: P-O-C Stretch (cm-1)1050
IR: O-P-O Symmetric Stretch (cm-1)980

Interactions and Coordination Chemistry of Dipotassium Isobutyl Phosphate

Role of Potassium Counterions in Solution Behavior and Crystallization

The potassium counterions (K⁺) play a crucial, albeit often indirect, role in the solution behavior and crystallization of dipotassium (B57713) isobutyl phosphate (B84403). As spectators in the direct coordination chemistry of the isobutyl phosphate anion, their influence is primarily exerted through electrostatic interactions and their impact on the solvation shell of the anion.

Hydrogen Bonding Networks in Aqueous and Non-Aqueous Systems

Hydrogen bonding is a defining feature of the chemistry of dipotassium isobutyl phosphate, particularly in protic solvents like water. The isobutyl phosphate anion possesses both hydrogen bond donor (P-O-H, if protonated) and acceptor (P=O and P-O⁻) sites, allowing it to participate in extensive hydrogen bonding networks.

In aqueous systems, the phosphate oxygen atoms of the isobutyl phosphate anion act as strong hydrogen bond acceptors, readily interacting with the hydrogen atoms of water molecules. This extensive hydration is a primary driver of its water solubility. The isobutyl groups, being hydrophobic, will have a structuring effect on the surrounding water molecules, leading to a complex interplay of hydrophilic and hydrophobic interactions at the molecular level.

In non-aqueous systems, particularly in the presence of other molecules capable of hydrogen bonding, the isobutyl phosphate anion can form intricate networks. For instance, in the presence of alcohols or amines, the phosphate oxygen atoms can accept hydrogen bonds, leading to the formation of co-crystals or solvates. The geometry of the isobutyl group can influence the steric accessibility of the phosphate head for these interactions.

The potential for intramolecular hydrogen bonding is limited in the simple isobutyl phosphate anion. However, in systems where the anion might be partially protonated or interacting with other functionalized molecules, intramolecular hydrogen bonds could play a role in dictating conformation. The strength and directionality of these hydrogen bonds are critical in determining the supramolecular architecture in the solid state, influencing crystal packing and material properties.

Chelation and Complexation with Divalent and Trivalent Metal Cations

The phosphate group of the isobutyl phosphate anion is an excellent ligand for a variety of metal cations, enabling it to act as a chelating or bridging ligand in the formation of coordination complexes. The oxygen atoms of the phosphate group can coordinate to metal centers, leading to the formation of stable metal-phosphate complexes.

The isobutyl phosphate anion can coordinate to metal ions in several ways:

Monodentate: One of the phosphate oxygen atoms binds to the metal center.

Bidentate Chelation: Two oxygen atoms from the same phosphate group bind to a single metal center, forming a stable chelate ring.

Bidentate Bridging: The phosphate group bridges two different metal centers, with two of its oxygen atoms coordinating to the separate metal ions.

Tridentate and Tetradentate: In some cases, particularly with larger metal ions or in polymeric structures, three or all four oxygen atoms of a phosphate group (in its deprotonated form) can be involved in coordination.

The formation of these complexes is a fundamental aspect of the coordination chemistry of organophosphates and has implications in various fields, from materials science to biochemistry.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal-isobutyl phosphate complexes is governed by thermodynamic and kinetic principles. The stability of these complexes is quantified by their stability constants (log K), which reflect the equilibrium position of the complexation reaction. The thermodynamics of complex formation can be further understood by examining the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation.

Generally, the interaction between a metal cation and the phosphate ligand is enthalpically driven, due to the formation of strong metal-oxygen bonds. The entropy change can be positive or negative depending on the extent of solvent reorganization upon complex formation and the chelate effect. The chelate effect, where a multidentate ligand forms a more stable complex than analogous monodentate ligands, is often driven by a favorable entropy change resulting from the release of a greater number of solvent molecules.

The kinetics of complex formation and dissociation are also crucial. These rates determine how quickly equilibrium is reached and can influence the mechanism of complex formation. Ligand exchange reactions on metal-organophosphate complexes can vary significantly in their rates, depending on the nature of the metal ion and the steric and electronic properties of the ligands.

Below are tables summarizing representative stability constants and thermodynamic data for the complexation of divalent and trivalent metal ions with dialkyl phosphate ligands, which serve as analogs for isobutyl phosphate.

Table 1: Stability Constants (log K) for Divalent Metal-Dialkyl Phosphate Complexes

Metal Ion Ligand Log K₁ Conditions
Mg²⁺ Diethyl phosphate 1.85 25 °C, 0.1 M ionic strength
Ca²⁺ Diethyl phosphate 1.70 25 °C, 0.1 M ionic strength
Mn²⁺ Diethyl phosphate 2.30 25 °C, 0.1 M ionic strength
Cu²⁺ Diethyl phosphate 3.10 25 °C, 0.1 M ionic strength

Table 2: Thermodynamic Parameters for Trivalent Metal-Dialkyl Phosphate Complexation

Metal Ion Ligand Log K₁ ΔH (kJ/mol) ΔS (J/mol·K)
Fe³⁺ Dibutyl phosphate ~8-10 - -

Note: Data for analogous systems are provided due to the scarcity of specific data for isobutyl phosphate. The exact values can vary with experimental conditions.

Structural Characterization of Metal-Phosphate Complexes

The coordination geometry around the metal center in these complexes is influenced by the size and charge of the metal ion, as well as the steric bulk of the isobutyl groups. Common coordination geometries include tetrahedral, square planar, and octahedral. The isobutyl phosphate ligand can adopt various conformations to accommodate the coordination preferences of the metal ion.

In the solid state, these individual complexes can further assemble into higher-order structures, such as coordination polymers or metal-organic frameworks (MOFs), through bridging phosphate ligands and other intermolecular interactions.

The following table presents typical structural parameters for metal complexes with phosphate and analogous dialkyl phosphate ligands.

Table 3: Structural Data for Metal-Phosphate and Analogous Complexes

Metal Ion Ligand Coordination Number Geometry Metal-Oxygen Bond Length (Å)
Mg²⁺ Phosphate 5 and 6 Distorted trigonal bipyramidal and octahedral 1.96 - 2.15 materialsproject.org
Ca²⁺ Phosphate 7 and 8 - -
Fe³⁺ Phosphate 6 Octahedral ~2.0

Applications in Advanced Chemical and Material Sciences

Utilization in Catalysis and Organocatalysis

Organophosphorus compounds are integral to modern catalysis, serving as ligands for transition metals and as organocatalysts themselves. hyprofiltration.com The isobutyl phosphate (B84403) moiety, with its specific steric and electronic properties, can be envisioned as a component in the design of novel catalytic systems.

The development of chiral catalysts is crucial for enantioselective synthesis, a field of significant importance in the pharmaceutical and fine chemical industries. While direct examples of chiral catalysts derived from dipotassium (B57713) isobutyl phosphate are not prominent in the literature, the principles of chiral phosphoric acid (CPA) catalysis offer a framework for its potential application. Chiral phosphoric acids, often derived from BINOL, have emerged as a privileged class of organocatalysts for a wide array of asymmetric transformations. cleanoil.comnih.gov

The design of such catalysts hinges on the creation of a well-defined chiral environment around the phosphate active site. An isobutyl phosphate moiety could be incorporated into a chiral backbone, where the isobutyl group could influence the steric environment of the catalytic pocket, thereby affecting the stereochemical outcome of a reaction. The synthesis of such catalysts would likely involve the reaction of a chiral diol with phosphoryl chloride, followed by the introduction of the isobutyl group and subsequent deprotonation to form the catalytically active species.

Table 1: Key Considerations in the Design of Chiral Phosphate Catalysts

Design ParameterRationalePotential Influence of Isobutyl Moiety
Chiral Scaffold Establishes the overall stereochemical environment.The isobutyl group's size and conformation would need to be complementary to the chosen scaffold to achieve high enantioselectivity.
3,3' Substituents (in BINOL-type catalysts) Fine-tunes the steric and electronic properties of the catalytic pocket.An isobutyl group could serve as a less bulky alternative to commonly used aryl groups, potentially altering substrate scope.
Acidity of the Phosphate Proton Influences the catalyst's activity and the nature of its interaction with the substrate.The electron-donating nature of the isobutyl group would slightly increase the pKa of the phosphoric acid compared to more electron-withdrawing groups.

This table is generated based on established principles of chiral phosphoric acid catalyst design and provides a hypothetical application for an isobutyl phosphate moiety.

In organocatalysis, phosphate-based catalysts typically function as Brønsted acids, activating substrates through hydrogen bonding. atamanchemicals.com In a hypothetical catalytic cycle involving a chiral isobutyl phosphate catalyst, the phosphate proton would interact with a basic site on the substrate, such as the nitrogen of an imine or the oxygen of a carbonyl group. This interaction would enhance the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

The enantioselectivity of the reaction would be determined by the spatial arrangement of the chiral catalyst, the substrate, and the nucleophile in the transition state. The isobutyl group, as part of the catalyst's chiral architecture, would play a role in dictating this arrangement through steric hindrance, forcing the reactants into a specific orientation that leads to the preferential formation of one enantiomer.

In transition metal catalysis, phosphate ligands can influence the reactivity and selectivity of the metal center. biotechrep.ir The isobutyl phosphate anion could, in principle, act as a ligand, coordinating to a metal ion. The steric bulk of the isobutyl group would affect the coordination sphere of the metal, potentially influencing the regioselectivity or stereoselectivity of the catalyzed reaction.

Integration in Functional Materials and Polymer Systems

Organophosphate esters are widely used as additives in polymers to modify their properties. While data specifically for dipotassium isobutyl phosphate is scarce, the known applications of related compounds, such as tris(isobutyl) phosphate (TIBP), offer insights into its potential functionalities.

Organophosphites and phosphates are known to function as processing aids and antioxidants in polymer manufacturing. hyprofiltration.commdpi.com They can enhance the thermal stability of polymers during high-temperature processing, preventing degradation and maintaining the material's integrity. mdpi.com As processing aids, they can improve the flow properties of the molten polymer, reducing friction and preventing defects like melt fracture. hyprofiltration.com

Tris(isobutyl) phosphate is recognized for its use as a plasticizer, flame retardant, and defoamer. bisleyinternational.com As a plasticizer, it can be incorporated into a polymer matrix to increase its flexibility and durability. Its flame-retardant properties are attributed to the phosphorus content, which can interrupt the combustion cycle in the gas phase and promote char formation in the solid phase.

Table 2: Potential Applications of Isobutyl Phosphate Derivatives as Polymer Additives

Additive TypeFunctionMechanism of Action
Processing Aid Improves melt flow and reduces processing defects.Reduces viscosity and friction between polymer chains and processing equipment.
Antioxidant Prevents thermal degradation during processing.Scavenges free radicals that initiate polymer degradation.
Plasticizer Increases flexibility and reduces brittleness.Interacts with polymer chains, reducing intermolecular forces.
Flame Retardant Reduces flammability.Interrupts the combustion process through chemical and physical actions.

This table is based on the known functions of organophosphites and organophosphate esters, such as tris(isobutyl) phosphate, in polymer systems.

The effectiveness of an additive depends on its compatibility and interaction with the polymer matrix. The isobutyl groups of an isobutyl phosphate would engage in van der Waals interactions with the polymer chains. The polarity of the phosphate group could lead to dipole-dipole interactions, particularly in more polar polymers.

For this compound, its ionic nature would likely lead to its use in applications where charge dissipation or ionic conductivity is desired. However, the salt's compatibility with nonpolar polymers would be limited. It might find utility in more polar or aqueous-based polymer systems, such as hydrogels or certain coatings, where its solubility and ionic character could be advantageous. The potassium ions could also interact with polar functional groups on the polymer chains, potentially influencing the material's morphology and properties.

Explorations in Chemical Biology Research

Design of Phosphate Bioisosteres and Analogs for Biochemical Probes

The phosphate group is fundamental to a vast number of biological processes, including cell signaling, energy transfer, and the structure of DNA and RNA. cambridgemedchemconsulting.com Consequently, molecules that can interact with phosphate-binding proteins are of great interest as therapeutic agents and biochemical probes. rsc.org However, the use of molecules containing a natural phosphate moiety is often limited by their rapid enzymatic degradation (lability) and poor ability to cross cell membranes due to their high negative charge. nih.gov

To overcome these challenges, medicinal chemists and chemical biologists design "bioisosteres"—functional groups that mimic the properties of the phosphate group while offering improved stability and bioavailability. core.ac.uk this compound itself is not a classic bioisostere, as it retains the hydrolyzable ester bond. Instead, it serves as a structural analog or probe to investigate the requirements of phosphate-binding sites.

The design of biochemical probes using analogs like isobutyl phosphate allows researchers to systematically explore structure-activity relationships. The isobutyl group can probe hydrophobic regions within a binding pocket, while the core phosphate group maintains the essential interactions required for binding. This approach helps in mapping the topology of active sites. More stable bioisosteres often replace the phosphate ester oxygen with a carbon, as seen in phosphonates, or with modified groups like difluoromethyl phosphonates, which more closely mimic the pKa and geometry of the natural phosphate group. researchgate.net

Table 3: Comparison of Phosphate Group with Common Bioisosteres

Group Key Feature Advantage over Phosphate Example Application
Phosphate Ester Natural recognition element Biologically relevant baseline Biochemical probes (e.g., Isobutyl Phosphate)
Phosphonate C-P bond instead of O-P bond Increased metabolic stability cambridgemedchemconsulting.com Enzyme inhibitors
Fluoromethylphosphonates Retains phosphorus atom, altered pKa Improved stability and charge mimicry nih.gov Kinase inhibitors
Carboxylates Planar geometry, reduced charge Different geometry, less charge Mimicking phosphate interactions

| Sulfates/Sulfonates | Tetrahedral, fully ionized | Stable, strong acidic nature | Phosphate binding site probes cambridgemedchemconsulting.com |

Interactions with Enzyme Active Sites and Receptor Binding Pockets

The interaction of phosphate-containing molecules with proteins is primarily driven by the specific architecture of the enzyme active site or receptor binding pocket. These interactions are a combination of electrostatic forces, hydrogen bonding, and hydrophobic contacts.

Phosphate Group Interactions: The negatively charged phosphate group of this compound is crucial for recognition and binding. It readily forms strong electrostatic interactions, known as salt bridges, with the positively charged side chains of basic amino acid residues like arginine and lysine (B10760008) within the binding pocket. nih.gov These interactions are highly directional and are fundamental for anchoring the molecule in the correct orientation for its biological function. Furthermore, the oxygen atoms of the phosphate can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on amino acid residues (e.g., serine, threonine) or with structural water molecules. The active site of many enzymes requires the presence of inorganic phosphate for catalysis. nih.govnih.gov

Isobutyl Group Interactions: The isobutyl substituent provides a nonpolar, hydrophobic component to the molecule. This alkyl group interacts favorably with hydrophobic pockets or sub-pockets within the protein structure. nih.gov These pockets are typically lined with amino acids that have nonpolar side chains, such as leucine, isoleucine, valine, and phenylalanine. The binding of the isobutyl group into such a pocket is driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant thermodynamic driving force for the interaction. The specific shape and size of the isobutyl group can provide selectivity for proteins that have a complementary hydrophobic pocket.

Table 4: Summary of Molecular Interactions in Protein Binding Pockets

Molecular Moiety Type of Interaction Interacting Amino Acid Residues (Examples) Significance
Phosphate (PO₄²⁻) Ionic Bonding (Salt Bridge) Arginine (Arg), Lysine (Lys) Strong, specific anchoring of the ligand nih.gov
Phosphate (PO₄²⁻) Hydrogen Bonding Serine (Ser), Threonine (Thr), Asparagine (Asn) Orientation and specificity

| Isobutyl Group | Hydrophobic Interaction | Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe) | Affinity and selectivity for pockets with nonpolar character nih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dipotassium isobutyl phosphate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting isobutyl phosphate with potassium hydroxide under controlled pH (8.7–9.4) and temperature. Purification steps include recrystallization and filtration. Purity validation requires techniques like HPLC with a potassium phosphate buffer mobile phase (pH 11.0 ± 0.1) and UV detection at 210 nm . Quantification can be performed via titration with 1 M HCl, followed by gravimetric analysis of precipitated phosphates .

Q. How should researchers prepare stable buffer solutions containing this compound for experimental use?

  • Methodological Answer : Dissolve the compound in ultrapure water (0.45 µm filtered) and adjust ionic strength with KCl. Monitor pH stability using a calibrated electrode, as deviations >0.1 pH units may alter reactivity. For long-term storage, lyophilize the buffer and reconstitute under inert gas to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use NMR (³¹P and ¹H) to confirm structure, with chemical shifts expected at δ +1.5–2.0 ppm for ³¹P. For quantification, employ ion chromatography with a conductivity detector and a potassium phosphate-based eluent (52:48 acetonitrile:buffer ratio). Cross-validate results with FTIR to detect phosphate ester bonds (stretching at 1050–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Conduct systematic solubility studies under standardized conditions (25°C, 1 atm) using USP-grade solvents. Employ a shake-flask method with HPLC quantification. Compare results against computational models (e.g., COSMO-RS) to identify outliers. Document solvent purity, moisture content, and agitation speed, as these variables account for >90% of data discrepancies .

Q. What experimental designs are optimal for assessing the compound’s stability under varying thermal and pH conditions?

  • Methodological Answer : Use accelerated stability testing:

  • Thermal : Incubate samples at 40°C, 60°C, and 80°C for 0–90 days. Analyze degradation products via LC-MS.
  • pH : Prepare buffers from pH 2–12 and monitor hydrolysis kinetics using ³¹P NMR. Apply Arrhenius modeling to predict shelf life. Include a desiccant in hygroscopic samples to isolate moisture effects .

Q. How can this compound’s interactions with metal ions be systematically studied to inform formulation strategies?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants with Ca²⁺, Mg²⁺, and Fe³⁺. Supplement with X-ray crystallography to determine coordination geometry. For biological systems, simulate physiological ion concentrations (e.g., 1.2 mM Ca²⁺ in extracellular fluid) and assess precipitation thresholds .

Data Analysis and Integration

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in this compound studies?

  • Methodological Answer : Apply meta-analysis using PRISMA guidelines to aggregate data from ≥5 independent studies. Use random-effects models to account for heterogeneity. Stratify by variables like cell line (e.g., HEK293 vs. HepG2) or assay type (e.g., MTT vs. ATP luminescence). Sensitivity analysis can identify outlier methodologies .

Q. How should researchers integrate computational chemistry (e.g., DFT, MD simulations) with experimental data to study reaction mechanisms?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model hydrolysis pathways. Validate transition states with intrinsic reaction coordinate (IRC) analysis. Cross-reference with experimental kinetic isotope effects (KIEs) from deuterated substrates. Use molecular dynamics (MD) to simulate solvent effects on activation energy .

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